

Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Quinoxalinecarboxylic acid** using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the key spectroscopic data for **2-Quinoxalinecarboxylic acid**.

FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
1710-1690	C=O stretch	Carboxylic Acid
~1600, ~1500, ~1450	C=C and C=N stretching	Aromatic/Heterocyclic Rings
1320-1210	C-O stretch	Carboxylic Acid
950-910	O-H bend (out-of-plane)	Carboxylic Acid
800-700	C-H bend (out-of-plane)	Aromatic

¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~13.5 (broad s)	Singlet	-COOH
~9.3 (s)	Singlet	H-3
~8.3-8.1 (m)	Multiplet	H-5, H-8
~8.0-7.8 (m)	Multiplet	H-6, H-7

¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~148	C-2
~145	C-3
~142	C-8a
~141	C-4a
~132	C-7
~131	C-6
~130	C-5
~129	C-8

Experimental Protocols

FT-IR Spectroscopy

Objective: To identify the functional groups present in **2-Quinoxalinecarboxylic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **2-Quinoxalinecarboxylic acid** with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
 - Transfer the finely ground powder into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **2-Quinoxalinecarboxylic acid**.

Methodology:

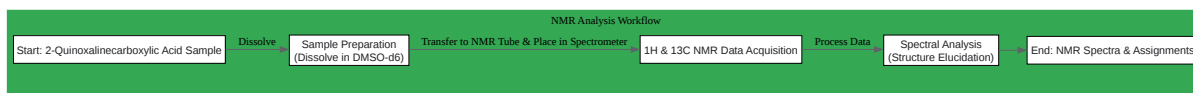
- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2-Quinoxalinecarboxylic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a clean, dry vial.
 - Ensure complete dissolution, using gentle warming or vortexing if necessary.
 - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Acquire the ^1H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer acquisition time will be required.
 - Process the spectra (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak of DMSO-d_6 ($\delta \sim 2.50$ ppm for ^1H and $\delta \sim 39.5$ ppm for ^{13}C).

Mandatory Visualizations



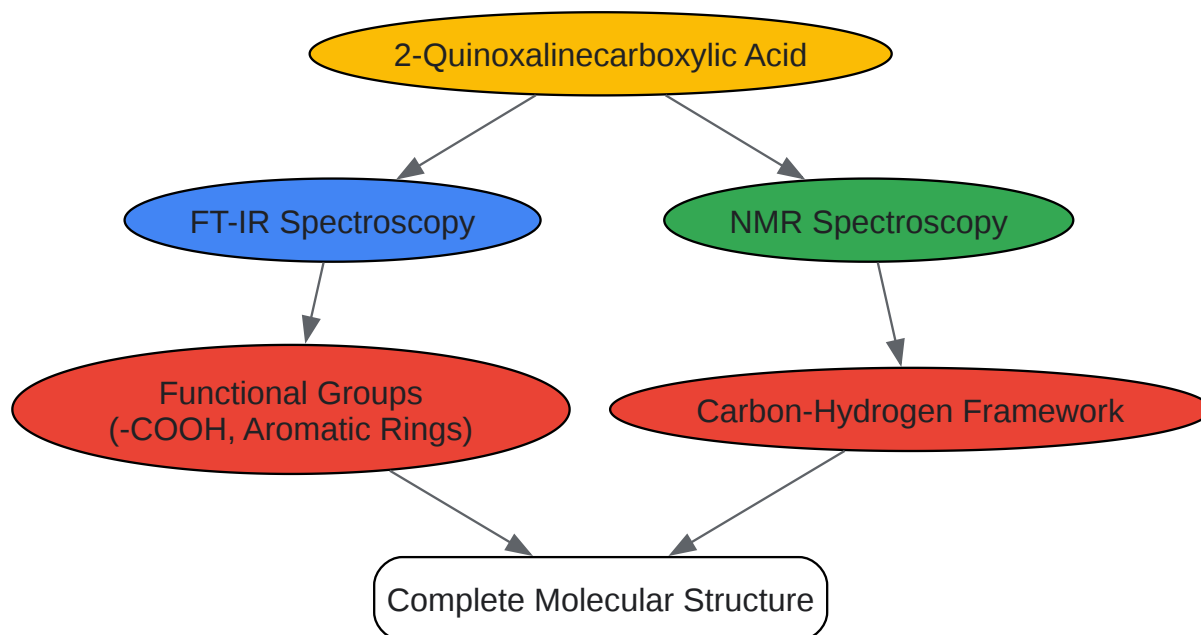
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Caption: Workflow for FT-IR analysis of **2-Quinoxalinecarboxylic acid**.



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Caption: Workflow for NMR analysis of **2-Quinoxalinecarboxylic acid**.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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